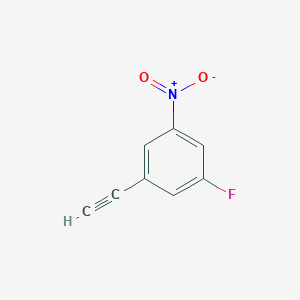

1-Ethynyl-3-fluoro-5-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Ethynyl-3-fluoro-5-nitrobenzene is a chemical compound with the CAS Number: 2353782-55-3 . It has a molecular weight of 165.12 . It is in the form of a powder .

Molecular Structure Analysis

The InChI Code for 1-Ethynyl-3-fluoro-5-nitrobenzene is 1S/C8H4FNO2/c1-2-6-3-7(9)5-8(4-6)10(11)12/h1,3-5H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

1-Ethynyl-3-fluoro-5-nitrobenzene is a powder . It has a molecular weight of 165.12 and is stored at a temperature of 4°C .Applications De Recherche Scientifique

Temporary Anion States and Electron Attachment

Nitrobenzene derivatives, including compounds similar to 1-Ethynyl-3-fluoro-5-nitrobenzene, have been investigated for their electron attachment properties. Studies using electron transmission spectroscopy (ETS), dissociative electron attachment spectroscopy (DEAS), and negative ion mass spectrometry (NIMS) revealed insights into the energies of electron attachment and the formation of negative ions, contributing to our understanding of their electronic structures and reactivity (Asfandiarov et al., 2007).

Synthesis and Screening in Organic Chemistry

Research has demonstrated the synthesis and application of nitrobenzene derivatives in the development of libraries for phenotypic screening, indicating their potential use in drug discovery and chemical biology. The methodologies employed highlight the versatility of these compounds in organic synthesis (Miller & Mitchison, 2004).

Photophysical Properties and Fluorescence Switching

Studies on the water-soluble Ni(II) complexes of cyclam derivatives, including nitrobenzene derivatives, showcased their ability to switch fluorescence on and off based on the Ni(III)/Ni(II) redox change. This property is crucial for the development of molecular switches and sensors in analytical chemistry (Fabbrizzi et al., 2002).

Molecular Ordering and Liquid Crystals

Comparative statistical analyses of molecular ordering in smectogenic compounds, including fluoronitrobenzene derivatives, have been conducted to understand their behavior in liquid crystals and other mesophases. This research aids in designing new materials with specific optical and electronic properties (Ojha, 2005).

Photochemistry and Photophysics

The complex photophysics and photochemistry of nitroaromatic compounds, including the simplest nitrobenzene, have been characterized, offering insights into their behavior under UV light. This understanding is essential for applications in photochemistry, environmental science, and the development of photostable materials (Giussani & Worth, 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

Like many aromatic compounds, it may interact with various enzymes, receptors, or cellular structures, altering their function and leading to downstream effects .

Mode of Action

The mode of action of 1-Ethynyl-3-fluoro-5-nitrobenzene is likely to involve electrophilic aromatic substitution . In this process, the compound may form a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate can then react further, leading to the formation of a substituted benzene ring .

Biochemical Pathways

Given its structure, it may be involved in reactions such as nitration, conversion of nitro groups to amines, and bromination . These reactions could potentially influence various biochemical pathways, leading to downstream effects.

Propriétés

IUPAC Name |

1-ethynyl-3-fluoro-5-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO2/c1-2-6-3-7(9)5-8(4-6)10(11)12/h1,3-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXPBJXCVRCPGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC(=C1)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Cyclopropyl-3-[2-oxo-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2927799.png)

![5-Benzyl-2-({[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2927801.png)

amine](/img/structure/B2927807.png)

![2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2927812.png)

![8-ethoxy-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2927813.png)

![6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2927814.png)

![4-(o-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2927816.png)

![1-[(2-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride](/img/structure/B2927819.png)